molecular formula C19H18N2O2 B2904783 N-ethyl-2-(1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide CAS No. 852367-57-8

N-ethyl-2-(1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide

Cat. No.: B2904783
CAS No.: 852367-57-8
M. Wt: 306.365
InChI Key: CDFCOZYUXHOKDA-UHFFFAOYSA-N
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Description

N-Ethyl-2-(1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide is a synthetic indole-derived acetamide with a molecular formula of C₁₈H₁₇N₂O₂ (CID: 41500). Its structure features an indole core substituted at the 3-position with a 2-oxoacetamide group, which is further N-ethylated and N-(2-methylphenyl)-substituted. This compound belongs to a broader class of indole-3-yl-oxoacetamides, which are studied for their diverse biological activities, including anticancer, antimicrobial, and apoptosis-inducing properties.

Properties

IUPAC Name

N-ethyl-2-(1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-3-21(17-11-7-4-8-13(17)2)19(23)18(22)15-12-20-16-10-6-5-9-14(15)16/h4-12,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFCOZYUXHOKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Oxoacetamide Group: The oxoacetamide group can be introduced through the reaction of the indole derivative with an appropriate acylating agent, such as an acyl chloride or anhydride, in the presence of a base.

    Substitution Reactions: The ethyl and methyl substituents can be introduced through alkylation reactions using alkyl halides and a strong base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the oxoacetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-(1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, modulating their activity. The oxoacetamide group may also play a role in binding to specific proteins or nucleic acids, influencing their function.

Comparison with Similar Compounds

Adamantane-Substituted Indole Derivatives

Example Compound :

  • N-(2,4-Dimethylphenyl)-2-(2-adamantan-1-yl-1H-indol-3-yl)-2-oxoacetamide (5k)
    • Structure : Incorporates a bulky adamantane group at the indole 2-position and a 2,4-dimethylphenyl substitution on the acetamide nitrogen.
    • Key Differences :
  • Demonstrated 81.5% yield in synthesis, comparable to the target compound’s synthetic efficiency.
    • Biological Activity : Adamantane-containing derivatives exhibit anti-proliferative activity against HepG2, MCF7, and Hela cancer cells via caspase-3/8/9 activation.

Halogenated and Multisubstituted Derivatives

Example Compounds :

  • 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide (14)
    • Structure : Features a 4-chlorobenzyl group on the indole nitrogen and a pyridinyl acetamide.
    • Key Differences :
  • High melting point (264°C ) suggests strong crystallinity compared to the target compound.
  • 2-(5-Chloro-2-phenyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide (2a) Structure: Combines a 5-chloroindole core with a 2,4-dimethylphenyl acetamide.

Hydrazone and Heterocyclic Variants

Example Compound :

  • 2-[(2E)-2-(1H-Indol-3-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide Structure: Contains a hydrazone linker between the indole and acetamide groups. Key Differences:
  • The hydrazone moiety allows for tautomerism, which may influence binding interactions in biological systems.
  • ChemSpider ID: 12527979 ; molecular weight: 320.35 g/mol .

Anticancer Activity

Compound Target Cell Lines (IC₅₀, μM) Mechanism of Action Reference
Target Compound Not reported Hypothesized apoptosis induction
Adamantane derivative (5r) HepG2: 12.3; MCF7: 14.1 Caspase-3/8/9 activation
D-24851 (Microtubule inhibitor) Yoshida AH13 sarcoma Microtubule destabilization

Antimicrobial Activity

  • 8,9-Dihydrocoscinamide B (a bis-indole analog) inhibits S. aureus and ESKAPE pathogens (MIC: 4–16 μg/mL).

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : Adamantane derivatives exhibit higher logP values (>4.5) due to their hydrophobic adamantane group, whereas the target compound (logP ~3.2) may have better solubility.
  • Metabolic Stability: Halogenated derivatives (e.g., 14) resist oxidative metabolism better than non-halogenated analogs.

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